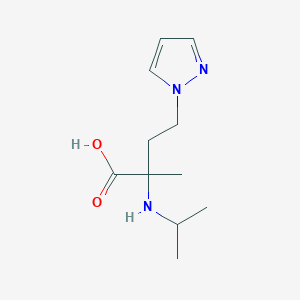![molecular formula C30H21NO B13641286 N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)
N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine is an aromatic amine compound that features a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Amination: The dibenzofuran core is then subjected to amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in these processes to facilitate the formation of the dibenzofuran core .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the dibenzofuran core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry:
Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- [2,2’-Bidibenzo[b,d]furan]-6,6’-diylbis(diphenylphosphine oxide)
Uniqueness
N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as OLEDs and as a potential therapeutic agent .
Properties
Molecular Formula |
C30H21NO |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(4-dibenzofuran-1-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C30H21NO/c1-2-7-21(8-3-1)22-13-17-24(18-14-22)31-25-19-15-23(16-20-25)26-10-6-12-29-30(26)27-9-4-5-11-28(27)32-29/h1-20,31H |
InChI Key |
SIWAWZHYIWHTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=C5C6=CC=CC=C6OC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)




![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)

